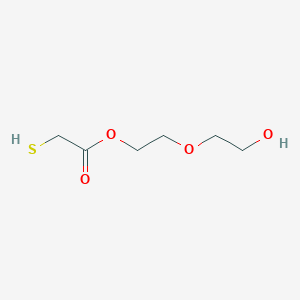
2-(2-Hydroxyethoxy)ethyl sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethoxy)ethyl sulfanylacetate is an organic compound with the molecular formula C6H12O4S It is a derivative of ethylene glycol and contains both hydroxyl and sulfanylacetate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl sulfanylacetate typically involves the reaction of ethylene glycol with thioacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The raw materials, ethylene glycol and thioacetic acid, are fed into the reactor in a controlled manner, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethoxy)ethyl sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The sulfanylacetate group can be reduced to form a thiol or sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethoxy)ethyl sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl sulfanylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanylacetate groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, which can modulate the activity of enzymes, receptors, or other biomolecules. These interactions can lead to changes in cellular processes, such as signal transduction, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyethoxy)ethyl acetate: Similar structure but lacks the sulfanylacetate group.
Ethyl sulfanylacetate: Contains the sulfanylacetate group but lacks the ethylene glycol moiety.
2-(2-Hydroxyethoxy)ethanol: Contains the ethylene glycol moiety but lacks the sulfanylacetate group.
Uniqueness
2-(2-Hydroxyethoxy)ethyl sulfanylacetate is unique due to the presence of both hydroxyl and sulfanylacetate functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
85108-58-3 |
|---|---|
Fórmula molecular |
C6H12O4S |
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)ethyl 2-sulfanylacetate |
InChI |
InChI=1S/C6H12O4S/c7-1-2-9-3-4-10-6(8)5-11/h7,11H,1-5H2 |
Clave InChI |
UWMGZJDVTSIVDO-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOC(=O)CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















